molecular formula C14H22ClNO5S B13735823 2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol CAS No. 105892-10-2

2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B13735823
CAS No.: 105892-10-2
M. Wt: 351.8 g/mol
InChI Key: VIVVBSGTIOLUOH-UHFFFAOYSA-N
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Description

“2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol” is a complex organic compound that features both a sulfanylacetic acid moiety and a dimethylamino-hydroxymethyl propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol” would likely involve multiple steps, including the formation of the sulfanylacetic acid and the dimethylamino-hydroxymethyl propane-1,3-diol components, followed by their coupling.

Industrial Production Methods

Industrial production methods would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: Substitution reactions might occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential effects on biological systems, possibly as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, such as anti-inflammatory or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular or biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetic acid: Similar in structure but lacks the sulfanyl group.

    2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol: Similar but lacks the sulfanylacetic acid moiety.

Uniqueness

The uniqueness of “2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol” lies in its combined structural features, which may confer unique chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

CAS No.

105892-10-2

Molecular Formula

C14H22ClNO5S

Molecular Weight

351.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C8H7ClO2S.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-7(2)6(3-8,4-9)5-10/h1-4H,5H2,(H,10,11);8-10H,3-5H2,1-2H3

InChI Key

VIVVBSGTIOLUOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CO)(CO)CO.C1=CC(=CC=C1SCC(=O)O)Cl

Origin of Product

United States

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